Spiro[3.3]heptan-2-ylmethanethiol
CAS No.: 2551115-36-5
Cat. No.: VC4352345
Molecular Formula: C8H14S
Molecular Weight: 142.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551115-36-5 |
|---|---|
| Molecular Formula | C8H14S |
| Molecular Weight | 142.26 |
| IUPAC Name | spiro[3.3]heptan-2-ylmethanethiol |
| Standard InChI | InChI=1S/C8H14S/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2 |
| Standard InChI Key | LKECBHNYMKJBOR-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CC(C2)CS |
Introduction
Structural and Molecular Characteristics
Core Spirocyclic Framework
The spiro[3.3]heptane system consists of two fused cyclopropane rings sharing a single central atom, creating a rigid, three-dimensional geometry. This scaffold is exemplified in Spiro[3.3]heptan-2-ylmethanol (PubChem CID 71777872) , where the methanol group is appended to the spiro carbon. For Spiro[3.3]heptan-2-ylmethanethiol, the hydroxyl (-OH) group is replaced by a thiol (-SH), yielding the molecular formula C₈H₁₄S and a molecular weight of 142.26 g/mol.
Table 1: Comparative Molecular Properties
The thiol group introduces distinct electronic and steric effects, including increased lipophilicity and nucleophilic reactivity compared to its alcohol counterpart .
Synthesis and Derivatization Pathways
Retrosynthetic Analysis
Spiro[3.3]heptan-2-ylmethanethiol can theoretically be synthesized via functional group interconversion from existing spirocyclic precursors:
-
Starting from Spiro[3.3]heptan-2-one:
The ketone intermediate (CAS 4483-67-4) serves as a versatile precursor. Reduction with lithium aluminum hydride (LiAlH₄) yields Spiro[3.3]heptan-2-ylmethanol , while analogous thiolation could employ Lawesson’s reagent or thiourea-based Mitsunobu reactions to replace the hydroxyl group with -SH . -
Nucleophilic Substitution:
If a leaving group (e.g., bromide) is introduced at the methylene position, displacement with hydrogen sulfide (H₂S) or thiourea could generate the thiol.
Table 2: Hypothetical Synthetic Routes
| Route | Reagents/Conditions | Yield (Predicted) | Challenges |
|---|---|---|---|
| 1 | Spiro[3.3]heptan-2-one → LiAlH₄ → Thiolation | 40–60% | Over-reduction, sulfur scrambling |
| 2 | Spiro[3.3]heptan-2-yl bromide → H₂S | 50–70% | Handling gaseous H₂S, purity issues |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The methanol analog exhibits high solubility in polar solvents like water and ethanol, but the thiol derivative is expected to show reduced aqueous solubility (logP ≈ 2.3) due to the hydrophobic -SH group. Stability studies on similar spiro compounds suggest susceptibility to oxidation, necessitating inert storage conditions .
Spectroscopic Signatures
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